1,4-Bis(10-bromodecoxy)benzene

Pillar[n]arene synthesis Supramolecular macrocycles Cyclooligomerization

1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1), also named hydroquinone bis(10-bromodecyl) ether or 1,4-bis[(10-bromodecyl)oxy]benzene, is a symmetric, para-disubstituted telechelic organobromide with molecular formula C₆₆H₄₄Br₂O₂ and molecular weight 548.43 g·mol⁻¹. The molecule comprises a central hydroquinone (1,4-dihydroxybenzene) core etherified at both hydroxyl positions with C10 alkyl chains, each terminating in a primary bromine atom, yielding two chemically equivalent, distal reactive sites.

Molecular Formula C26H44Br2O2
Molecular Weight 548.4 g/mol
CAS No. 6324-68-1
Cat. No. B1618460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(10-bromodecoxy)benzene
CAS6324-68-1
Molecular FormulaC26H44Br2O2
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr
InChIInChI=1S/C26H44Br2O2/c27-21-13-9-5-1-3-7-11-15-23-29-25-17-19-26(20-18-25)30-24-16-12-8-4-2-6-10-14-22-28/h17-20H,1-16,21-24H2
InChIKeyJBQFBZBDBRIJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1): A Symmetric Telechelic Organobromide Building Block for Supramolecular and Materials Chemistry


1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1), also named hydroquinone bis(10-bromodecyl) ether or 1,4-bis[(10-bromodecyl)oxy]benzene, is a symmetric, para-disubstituted telechelic organobromide with molecular formula C₆₆H₄₄Br₂O₂ and molecular weight 548.43 g·mol⁻¹ . The molecule comprises a central hydroquinone (1,4-dihydroxybenzene) core etherified at both hydroxyl positions with C10 alkyl chains, each terminating in a primary bromine atom, yielding two chemically equivalent, distal reactive sites [1]. Its predicted physicochemical profile includes a density of 1.189 g·cm⁻³, a boiling point of 568.9 °C (760 mmHg), a flash point of 239.9 °C, and a LogP of 9.48 . First disclosed in patent literature as a versatile intermediate for pillar[5]arene macrocycles and supramolecular stationary phases, the compound has since been employed in bola-amphiphile self-assembly, organic electronics precursor chemistry, and step-growth polymer synthesis [1].

Why Generic Substitution Fails for 1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1) in Precision Synthesis


This compound is frequently mistaken for a generic α,ω-dibromoalkane or a simple hydroquinone diether, yet its structural identity—precise para-geometry, C10 spacer length, aromatic core, and symmetrical telechelic bromine termini—is not interchangeable. Replacing it with the meta-isomer (1,3-bis(10-bromodecoxy)benzene, CAS 202802-85-5) alters the spatial orientation from 180° to approximately 120°, disrupting macrocycle closure in pillar[n]arene cyclooligomerization [1]. Using a shorter-chain analog (e.g., C6 or C8 bromoalkyl diether) reduces the cavity size of the resulting pillar[5]arene, directly compromising host–guest recognition selectivity in chromatographic separations [2]. Ring-brominated isomers such as 1,4-dibromo-2,5-bis(decyloxy)benzene (CAS 152269-98-2) place bromine directly on the aromatic ring rather than at the alkyl chain termini, altering the electronic character and reactivity profile from nucleophilic substitution (SN2) to cross-coupling (e.g., Suzuki, Sonogashira) chemistry . Even mono-functional analogs (e.g., 1-(10-bromodecyloxy)-4-methoxybenzene) lack the symmetrical bifunctionality required for step-growth polymerization or bis-functionalization. These structural distinctions carry quantifiable consequences for reaction yield, macrocycle dimension, thermal behavior, and chromatographic performance, as detailed below.

Quantitative Differentiation Evidence for 1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1) Versus Closest Analogs


Para-Substitution Geometry Enables Pillar[5]arene Cyclooligomerization: 180° vs. 120° Bond Angle

The para (1,4) substitution pattern of 1,4-bis(10-bromodecoxy)benzene enforces a 180° bond angle between the two alkoxy chains, which is geometrically essential for the cyclooligomerization to pillar[5]arene macrocycles. In contrast, the meta isomer 1,3-bis(10-bromodecoxy)benzene (CAS 202802-85-5) presents an approximately 120° angle, which is sterically incompatible with the formation of the symmetric pentagonal pillar architecture [1]. Patent CN114276257A explicitly employs the para-substituted compound as Intermediate (I) to synthesize amino-functionalized pillar[5]arene (P5A-C10-2NH₂) for gas chromatography stationary phases; no meta-substituted analog has been reported to yield pillar[n]arenes under identical Lewis acid-catalyzed conditions [2].

Pillar[n]arene synthesis Supramolecular macrocycles Cyclooligomerization

C10 Alkyl Spacer Length Dictates Pillar[5]arene Cavity Size and Chromatographic Selectivity

The C10 decyl spacer of 1,4-bis(10-bromodecoxy)benzene determines the rim substituent length of the resulting pillar[5]arene, which directly controls the macrocycle cavity dimensions and thereby the host–guest recognition selectivity in chromatographic separations. Sun et al. (2024) demonstrated that a P5A-C10-OAc stationary phase (derived from a C10-bromo precursor analogous to this compound) achieves a column efficiency of 4270 plates/m and baseline separation of challenging aromatic isomers including xylene isomers, halogenated benzenes, and aniline derivatives [1]. A hydroxyl-terminated analog P5A-C10-OH gave a column efficiency of 3233 plates/m, while a bromo-terminated reference column P5-C10-Br showed lower performance [1][2]. Shorter-spacer pillar[5]arenes (e.g., C3 or C6 rim chains) predictably yield smaller cavities with altered selectivity profiles, making the C10 variant the optimal balance for aromatic isomer GC separation [1].

Gas chromatography stationary phases Pillar[5]arene Isomer separation

Terminal Alkyl-Bromine Reactivity Enables Post-Synthetic Functionalization: SN2 vs. Aryl-Br Cross-Coupling

The bromine atoms in 1,4-bis(10-bromodecoxy)benzene reside at primary alkyl positions (terminal C10), making them excellent SN2 leaving groups for nucleophilic substitution with amines, thiols, azides, or carboxylates. This is fundamentally distinct from ring-brominated analogs such as 1,4-dibromo-2,5-bis(decyloxy)benzene (CAS 152269-98-2), where bromines are directly attached to the aromatic ring and require transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) for functionalization . Patent CN114276257A exploits this distinction: the terminal alkyl bromides of Intermediate (I) are converted to amino groups via Gabriel synthesis (phthalimide/KOH then hydrazine), yielding amino-functionalized pillar[5]arene stationary phase (P5A-C10-2NH₂) with a melting point of 89.9–90.6 °C [1]. The orthogonality of alkyl-Br SN2 reactivity versus aryl-Br cross-coupling reactivity allows chemists to select the appropriate isomer based on the desired downstream transformation pathway.

Nucleophilic substitution Post-polymerization functionalization Chemoselective transformation

Symmetric Telechelic Architecture for Step-Growth Polymerization: Bifunctional vs. Monofunctional Analogs

The symmetric A–A (bromine-terminated) telechelic structure of 1,4-bis(10-bromodecoxy)benzene permits its direct use as a difunctional monomer in step-growth polymerization or as a bis-electrophile for bola-amphiphile construction. Liu et al. (2012) demonstrated that bola-amphiphiles incorporating a rigid aromatic core with two terminal functional groups self-assemble into well-defined two-dimensional nanosheets with J-type chromophore aggregation, which subsequently transform into one-dimensional nanofibers upon supramolecular complexation . A mono-functional analog such as 1-(10-bromodecyloxy)-4-methoxybenzene cannot serve as a polymerizable monomer or as a bola-amphiphile scaffold, as it lacks the second reactive terminus required for chain extension or bilateral head-group attachment [1]. Furthermore, simple α,ω-dibromoalkanes (e.g., 1,10-dibromodecane) lack the central aromatic π-system that provides rigidity, UV-absorbance, and π-stacking interactions essential for self-assembly and organic electronic applications .

Telechelic polymer Step-growth polymerization Bola-amphiphile self-assembly

Melting Point as a Practical Quality Indicator: 89.9–90.6 °C Benchmark from Patent Synthesis

The melting point of 1,4-bis(10-bromodecoxy)benzene is reported as 89.9–90.6 °C for the purified white solid obtained via column chromatography (petroleum ether/dichloromethane 5:1) following Williamson ether synthesis from hydroquinone and 1,10-dibromodecane in the patent CN114276257A [1]. This narrow melting range (Δ 0.7 °C) indicates high crystalline purity and provides a practical, instrument-free quality benchmark for incoming material acceptance. Impure batches or mislabeled analogs exhibit measurably different melting behavior: the meta isomer 1,3-bis(10-bromodecoxy)benzene (CAS 202802-85-5) is typically a viscous oil at room temperature due to disrupted crystal packing , while ring-brominated 1,4-dibromo-2,5-bis(decyloxy)benzene (CAS 152269-98-2) melts at 72–76 °C . Thus, a simple melting point determination can rapidly distinguish the correct para-telechelic isomer from common mis-shipments.

Quality control Purity assessment Batch consistency

Recommended Application Scenarios for 1,4-Bis(10-bromodecoxy)benzene (CAS 6324-68-1) Based on Verified Differentiation Evidence


Synthesis of Pillar[5]arene Macrocyclic Hosts for Chromatographic Stationary Phases

This compound is the established precursor for pillar[5]arene synthesis via Lewis acid-catalyzed cyclooligomerization with paraformaldehyde. The para geometry (180° bond angle) is essential for macrocycle closure, and the C10 spacer length defines the cavity dimension that governs host–guest selectivity. Sun et al. (2024) demonstrated that P5A-C10-OAc stationary phases derived from C10-bromo intermediates achieve column efficiencies of 4270 plates/m with baseline resolution of aromatic isomers including xylenes and halogenated benzenes [1]. Patent CN114276257A provides a complete synthetic protocol with verified melting point (89.9–90.6 °C) and IR characterization for quality assurance [2]. Researchers developing novel GC or HPLC stationary phases for isomer separation should source this exact CAS number to ensure the correct para-geometry and C10 spacer, as the meta isomer (CAS 202802-85-5) does not cyclize to pillar[5]arene.

Bola-Amphiphile Self-Assembly for Two-Dimensional Nanosheet and Nanofiber Fabrication

The symmetric telechelic architecture—two terminal bromine atoms linked via C10 alkyl chains to a rigid hydroquinone π-core—makes this compound an ideal scaffold for bola-amphiphile construction. Liu et al. (2012) established that bola-amphiphiles with aromatic cores and dual hydrophilic head-groups self-assemble into well-defined 2D nanosheets with J-type chromophore packing, which transform into 1D nanofibers upon supramolecular complexation in aqueous solution [1]. The terminal bromines serve as leaving groups for installing viologen, carboxylate, ammonium, or sugar-based head-groups via SN2 chemistry. Neither monofunctional analogs (incapable of bilateral functionalization) nor simple α,ω-dibromoalkanes (lacking the aromatic π-core for directional π–π stacking) can replicate this self-assembly behavior [1]. Procure this compound for aqueous self-assembly studies, nanostructured soft materials, and stimuli-responsive nanosystems.

Step-Growth Polymerization to Main-Chain Functional Polyethers and Polyamines

As a symmetric A–A monomer with two chemically equivalent terminal alkyl bromides, this compound is suitable for step-growth polycondensation with B–B dinucleophiles (diamines, dithiols, bisphenolates) to produce poly(ether-amine)s, poly(ether-thioether)s, or poly(ether-ester)s with precisely spaced hydroquinone units in the backbone. The alkyl-Br SN2 reactivity allows polymerization under mild basic conditions (K₂CO₃, DMF, 60–80 °C) without transition metal catalysts, in contrast to ring-brominated isomers that require palladium-catalyzed polycondensation [1]. Patent CN114276257A confirms the compound's stability under Williamson ether synthesis conditions (85 °C, 16 h in 2-butanone with K₂CO₃ and 18-crown-6), providing a validated baseline for polymerization protocol development [2]. Target this CAS number when designing hydroquinone-containing step-growth polymers for ion-exchange membranes, antimicrobial materials, or optoelectronic precursors.

Post-Synthetic Derivatization to Multifunctional Molecular Building Blocks

The two terminal primary alkyl bromides are versatile synthetic handles for sequential or simultaneous derivatization. Gabriel amination (phthalimide then hydrazine) yields bis-primary amines; treatment with sodium azide yields bis-azides for click chemistry; reaction with thiourea yields bis-thiols for self-assembled monolayer (SAM) formation on gold surfaces. The patent CN114276257A exemplifies this with the conversion of Intermediate (I) to amino-functionalized pillar[5]arene (P5A-C10-2NH₂), demonstrating the practical feasibility of post-synthetic functionalization [1]. The sharp melting point (89.9–90.6 °C) and IR fingerprint (C–Br at 643.84 cm⁻¹, C–O–C at 1036.54 and 1216.81 cm⁻¹) provide reliable quality control endpoints for both the starting material and its derivatives [1]. Source this compound when a validated, crystalline, characterizable bifunctional building block is required for multi-step synthetic sequences.

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